3-bromo-6-methoxy-1H-indole
Description
3-Bromo-6-methoxy-1H-indole is a halogenated indole derivative characterized by a bromine atom at position 3 and a methoxy group (-OMe) at position 6 of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-6-methoxy-1H-indole |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3 |
InChI Key |
RVYZHGDHWKFXMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methoxy-1H-indole typically involves the bromination of 6-methoxyindole. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-methoxy-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.
Reduction Reactions: The indole ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
3-bromo-6-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6-methoxy-1H-indole involves its interaction with specific molecular targets. The bromine atom and methoxy group influence its binding affinity and specificity to various receptors and enzymes. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Positional Isomerism: 5-Bromo-6-Methoxy-1H-Indole
- Structure : Bromine at position 5 and methoxy at position 6 (vs. Br at 3 and OMe at 6 in the target compound).
- Electronic Effects : The bromine at position 5 (para to the methoxy group) creates a distinct electron-withdrawing effect compared to position 3 (meta to OMe), altering the electron density distribution across the indole ring.
- Synthetic Relevance : Positional isomers like this are critical in structure-activity relationship (SAR) studies, particularly in drug design .
Substituent Variations
- 6-Bromo-5-Methyl-1H-Indole : Methyl at position 5 introduces steric hindrance near the nitrogen atom, which may affect binding interactions in catalytic or receptor-based applications .
Functionalized Derivatives
Imidazole- and Triazole-Substituted Indoles
Example : 3-(1-Benzyl-1H-imidazol-5-yl)-6-methoxy-1H-indole (Compound 50, )
- Structure : Incorporates a benzyl-substituted imidazole at position 3 and methoxy at position 6.
- Properties : Melting point: 66–67°C; IR peaks at 3122 cm⁻¹ (N-H stretch) and 1111 cm⁻¹ (C-O of methoxy).
- Application : Demonstrates how auxiliary functional groups (e.g., imidazole) can modulate bioactivity or coordination chemistry .
Triazole Derivatives : Compounds like 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole () exhibit enhanced hydrogen-bonding capacity due to triazole moieties, useful in supramolecular chemistry .
Substituent Effects on Physical Properties
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